2-(4-(Methoxymethoxy)-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Methoxymethoxy)-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic ester moiety. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxymethoxy)-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Methoxymethoxy)-2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
4-(Methoxymethoxy)-2,3-dimethylphenylboronic acid+Pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxymethoxy)-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: 4-(Methoxymethoxy)-2,3-dimethylphenol.
Reduction: 4-(Methoxymethoxy)-2,3-dimethylphenylborane.
Substitution: Biaryl compounds with various functional groups.
Scientific Research Applications
2-(4-(Methoxymethoxy)-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxymethoxy)-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with nucleophiles, such as hydroxyl and amino groups, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a nucleophilic partner, transferring its aryl group to an electrophilic substrate.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethoxy)-2,3-dimethylphenylboronic acid
- 4-(Methoxymethoxy)-2,3-dimethylphenylborane
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-(Methoxymethoxy)-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its enhanced stability and reactivity, attributed to the presence of the methoxymethoxy group. This functional group increases the electron density on the aromatic ring, making it more reactive in electrophilic aromatic substitution reactions. Additionally, the tetramethyl-1,3,2-dioxaborolane moiety provides steric protection, enhancing the compound’s stability under various reaction conditions.
Properties
Molecular Formula |
C16H25BO4 |
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Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-[4-(methoxymethoxy)-2,3-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4/c1-11-12(2)14(19-10-18-7)9-8-13(11)17-20-15(3,4)16(5,6)21-17/h8-9H,10H2,1-7H3 |
InChI Key |
UXTLZDMMADOFEN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCOC)C)C |
Origin of Product |
United States |
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